molecular formula C15H24O B1242474 alpha-Nootkatol

alpha-Nootkatol

Cat. No. B1242474
M. Wt: 220.35 g/mol
InChI Key: GFNWRKNVTHDNPV-GBOPCIDUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-nootkatol is a 4,4a-dimethyl-6-(prop-1-en-2-yl)-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol with (2R,4R,4aS,6R) stereochemistry. It has a role as a fungal metabolite and a plant metabolite.

Scientific Research Applications

  • Bioconversion Process and Enzyme Utilization :

    • A study by Kaspera et al. (2005) on the ascomycete Chaetomium globosum demonstrated that this fungus could oxidize the sesquiterpene (+)-valencene to nootkatone via alpha-Nootkatol. This finding is significant in understanding the enzymatic bioconversion processes involving this compound (Kaspera et al., 2005).
    • In 2019, Milhim et al. reported on a novel short-chain dehydrogenase from Bacillus megaterium used for converting Nootkatol to (+)-Nootkatone. Their work highlights the role of specific enzymes in the efficient conversion of this compound to commercially valuable products (Milhim et al., 2019).
  • Challenges in Biotechnological Production :

    • Gavira et al. (2013) explored the challenges in bioconverting (+)-valencene to Nootkatol and Nootkatone using Saccharomyces cerevisiae. Their research provides insights into the limitations and potential strategies for improving the biotechnological production of compounds like this compound (Gavira et al., 2013).
    • Another study conducted by Meng et al. (2020) focused on metabolic engineering of Saccharomyces cerevisiae for de novo production of the sesquiterpenoid (+)-Nootkatone, which is directly related to the utilization and conversion of this compound. They highlighted the use of genetic engineering for enhanced production of such compounds (Meng et al., 2020).

properties

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(2R,4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-ol

InChI

InChI=1S/C15H24O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12,14,16H,1,5-7,9H2,2-4H3/t11-,12-,14-,15+/m1/s1

InChI Key

GFNWRKNVTHDNPV-GBOPCIDUSA-N

Isomeric SMILES

C[C@@H]1C[C@H](C=C2[C@]1(C[C@@H](CC2)C(=C)C)C)O

Canonical SMILES

CC1CC(C=C2C1(CC(CC2)C(=C)C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Nootkatol
Reactant of Route 2
alpha-Nootkatol
Reactant of Route 3
alpha-Nootkatol
Reactant of Route 4
alpha-Nootkatol
Reactant of Route 5
alpha-Nootkatol
Reactant of Route 6
alpha-Nootkatol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.